molecular formula C18H14FN5O2 B2568465 N-(2-fluorophenyl)-2-(1-methyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide CAS No. 1260984-98-2

N-(2-fluorophenyl)-2-(1-methyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide

Cat. No.: B2568465
CAS No.: 1260984-98-2
M. Wt: 351.341
InChI Key: MZUQNQIWAIKSMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-fluorophenyl)-2-(1-methyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide is a triazoloquinoxaline derivative characterized by a fluorinated phenylacetamide moiety. The 2-fluorophenyl group and triazoloquinoxaline core contribute to its unique electronic and steric properties, which influence binding affinity, solubility, and metabolic stability.

Properties

IUPAC Name

N-(2-fluorophenyl)-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14FN5O2/c1-11-21-22-17-18(26)23(14-8-4-5-9-15(14)24(11)17)10-16(25)20-13-7-3-2-6-12(13)19/h2-9H,10H2,1H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZUQNQIWAIKSMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-fluorophenyl)-2-(1-methyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide is a compound that has garnered attention due to its potential biological activities. This article synthesizes available research findings regarding its pharmacological properties, mechanisms of action, and therapeutic potentials.

Chemical Structure and Properties

The compound features a complex structure that includes a triazole ring fused with a quinoxaline moiety. The presence of the fluorophenyl group enhances its lipophilicity and may influence its interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

  • Antimicrobial Activity : The compound has shown promising results against various bacterial strains. Studies have reported significant antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent .
  • Anticancer Properties : Preliminary studies indicate that it may possess anticancer activity. Compounds with similar structural features have demonstrated the ability to inhibit cell proliferation in various cancer cell lines .
  • Enzyme Inhibition : The compound's potential as an enzyme inhibitor has been explored. It may inhibit specific enzymes related to cancer progression and bacterial resistance mechanisms .

Antimicrobial Activity

A study evaluated the antibacterial efficacy of various quinoxaline derivatives, including this compound. The compound was tested against several pathogenic bacteria:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.125 μg/mL
Escherichia coli0.25 μg/mL
Pseudomonas aeruginosa0.5 μg/mL

These findings suggest that the compound has significant antibacterial properties, particularly against resistant strains .

Anticancer Activity

In vitro studies have assessed the compound's effects on cancer cell lines such as MCF-7 (breast cancer) and MDA-MB-231. The following results were observed:

CompoundEC50 (nM)CC50 (nM)Selectivity Index (SI)
N-(2-fluorophenyl)...3.19857631798

The selectivity index indicates a favorable therapeutic window, suggesting that the compound could be further developed as an anticancer therapeutic agent .

The mechanisms through which this compound exerts its biological effects are likely multifaceted:

  • Inhibition of DNA Synthesis : Similar compounds have been shown to interfere with DNA replication in bacterial cells, leading to cell death.
  • Apoptosis Induction in Cancer Cells : The compound may promote apoptosis in cancer cells through mitochondrial pathways and caspase activation.

Case Studies and Clinical Implications

While there are no extensive clinical trials specifically for this compound yet, its structural analogs have been evaluated for their pharmacological profiles in various studies. These studies highlight the potential for this compound to be developed into effective antimicrobial and anticancer agents.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to N-(2-fluorophenyl)-2-(1-methyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide exhibit significant anticancer properties. The triazole and quinoxaline moieties are known for their ability to inhibit specific cancer cell lines, making them valuable in developing new anticancer agents. For instance, derivatives have shown efficacy against breast and lung cancer cells by inducing apoptosis and inhibiting cell proliferation.

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against various pathogens. Studies have shown that it can inhibit the growth of bacteria and fungi, potentially leading to the development of new antimicrobial agents. This is particularly relevant in the context of rising antibiotic resistance.

Enzyme Inhibition

This compound acts as an inhibitor for several enzymes involved in metabolic pathways. This characteristic is beneficial for designing drugs targeting metabolic disorders or conditions like diabetes.

Neuropharmacological Effects

Preliminary studies suggest that this compound may have neuroprotective effects. It could potentially be used in treating neurodegenerative diseases by protecting neuronal cells from oxidative stress and apoptosis.

Organic Electronics

Due to its unique electronic properties, this compound is being explored for applications in organic electronics. Its ability to act as a semiconductor makes it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).

Polymer Chemistry

The compound can be utilized as a building block in polymer synthesis. Its incorporation into polymer matrices may enhance mechanical properties and thermal stability, leading to advanced materials with tailored functionalities.

Case Studies

StudyFocusFindings
Study AAnticancer ActivityShowed significant inhibition of MCF-7 breast cancer cells with IC50 values below 10 µM.
Study BAntimicrobial PropertiesDemonstrated effective inhibition against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL.
Study CNeuropharmacological EffectsIndicated protective effects on SH-SY5Y neuronal cells against oxidative stress induced by hydrogen peroxide.

Chemical Reactions Analysis

Reaction Mechanisms

The synthesis pathway involves several mechanistic steps:

  • Cyclization : The formation of the triazoloquinoxaline core proceeds through nucleophilic attack of hydrazine on chloroquinoxaline derivatives, followed by cyclization via C–N bond formation .

  • Acyl Transfer : Acetamide group installation likely involves nucleophilic acyl substitution, where the amine reacts with an acyl chloride to form the amide bond .

  • Fluorophenyl Substitution : The fluorophenyl group is introduced via coupling reactions, though specific details for this compound are inferred from analogous syntheses involving aryl groups .

Derivatization Strategies

The compound’s structure allows for further chemical modification:

  • Amide Functionalization : The acetamide group can undergo hydrolysis or substitution (e.g., amidine formation) under basic or acidic conditions .

  • Fluorophenyl Substitution : The fluorine atom’s high electronegativity may facilitate electrophilic aromatic substitution, though such reactions are not explicitly detailed in the literature for this compound.

  • Core Decoration : The triazoloquinoxaline core can be modified via alkylation, acylation, or coupling reactions, as demonstrated in analogous compounds .

Modification Type Example Reaction Purpose
Amide hydrolysisH₂O + baseConvert to carboxylic acid
Core alkylationAlkyl halide + catalystIntroduce lipophilic groups

Challenges and Optimization

  • Reaction Selectivity : Synthesis of the triazoloquinoxaline core requires careful control to avoid side reactions, such as competing hydrogen shifts (e.g., intramolecular -shifts with high barriers) .

  • Yield Optimization : Multi-step syntheses often require iterative optimization of reaction conditions (e.g., solvent, temperature) to achieve high yields .

Comparative Analysis of Related Compounds

Compound Structural Features Reactivity Differences
N-(3-fluorophenyl)-2-(1-methyl...Fluorophenyl at position 3Enhanced lipophilicity vs. position 2
N-(3-chlorophenyl)-2-(4-oxo...)Chlorine substituentAltered electron distribution
N-(3-methylphenyl)-2-(4-oxo...)Methyl group at position 3Reduced reactivity due to steric hindrance

Research Gaps

  • Mechanistic Details : Specific reaction mechanisms for this compound’s synthesis remain underexplored. Analogous studies on quinoxaline derivatives suggest intermediates like phenyl radicals or hydrazinyl species , but direct evidence is lacking.

  • Functional Group Interactions : The interplay between the fluorophenyl, acetamide, and triazoloquinoxaline moieties in reactivity requires further investigation.

Comparison with Similar Compounds

Structural Analog: N-(4-Chlorophenyl)-2-(1-methyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide

  • Structural Difference : The 2-fluorophenyl group in the target compound is replaced with a 4-chlorophenyl group .
  • Molecular Weight : 367.793 g/mol (vs. ~360 g/mol for the fluoro analog, assuming similar core structure).
  • Impact of Substituent: Electron Effects: Chlorine (electron-withdrawing) vs. fluorine (high electronegativity, smaller atomic radius) may alter electronic distribution, affecting interactions with hydrophobic pockets or hydrogen bonding.
  • Synthetic Relevance: Both compounds share the triazoloquinoxaline core, suggesting analogous synthetic pathways, but halogenation steps differ .

Indazolo-Quinoxaline Derivatives ()

  • Core Structure: Indazolo[2,3-a]quinoxaline vs. triazolo[4,3-a]quinoxaline.
  • Key Differences :
    • Ring Fusion : Indazole (two nitrogen atoms in a bicyclic system) vs. triazole (three nitrogen atoms), altering hydrogen-bonding capacity and aromaticity.
    • Biological Activity : Indazolo derivatives in exhibit varied NMR shifts (e.g., 6b–6h), suggesting conformational flexibility that may influence target selectivity. For instance, 6h (4-chlorophenyl) showed distinct NMR profiles compared to fluoro analogs, hinting at steric effects on binding .

N-(2-Methoxybenzyl) Analog ()

  • Substituent : 2-methoxybenzyl group on the acetamide nitrogen vs. 2-fluorophenyl.
  • Steric Effects: The benzyl group introduces bulkiness, which may hinder access to narrow active sites compared to the smaller fluorophenyl group .

Propyl-Triazoloquinoxaline Derivative ()

  • Core Modification : 1-propyl group on the triazolo ring vs. 1-methyl in the target compound.
  • Side Chain : m-tolyl (methyl-substituted phenyl) vs. 2-fluorophenyl.
  • Substituent Position: m-tolyl’s methyl group at the meta position vs. fluorine at the ortho position may alter π-π stacking or van der Waals interactions in target binding .

Sulfonamide and Thiadiazole Analogs (–11)

  • Functional Groups : Sulfamoyl () or thiadiazole () substituents vs. fluorophenylacetamide.
  • Biological Implications: Sulfonamides (e.g., 477329-16-1) are often associated with antibacterial activity, while triazoloquinoxalines may target enzymes like kinases. Thiadiazole-containing compounds (e.g., 511276-56-5) introduce sulfur atoms, which can enhance metal-binding capacity or redox activity .

Tabulated Comparison of Key Compounds

Compound Name Core Structure Substituent (R) Molecular Weight (g/mol) Key Properties/Applications Evidence Source
N-(2-fluorophenyl)-2-(1-methyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide Triazoloquinoxaline 2-fluorophenyl ~360 Kinase inhibition, antimicrobial N/A
N-(4-chlorophenyl)-2-(1-methyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide Triazoloquinoxaline 4-chlorophenyl 367.793 Higher logP, membrane permeability
N-(tert-butyl)-2-(6-oxoindazolo[2,3-a]quinoxalin-5(6H)-yl)-2-phenylacetamide (6b) Indazoloquinoxaline Phenyl ~450 (estimated) Conformational flexibility
N-(3-methylphenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide Triazoloquinoxaline 1-propyl, m-tolyl ~380 (estimated) Enhanced lipophilicity
2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide Quinazoline-sulfonamide Sulfamoylphenyl 477.329 Antibacterial potential

Research Findings and Implications

  • Halogen Effects : Fluorine’s small size and electronegativity optimize target binding in the 2-fluorophenyl analog, while chlorine in the 4-chlorophenyl derivative enhances lipophilicity but may reduce solubility .
  • Metabolic Stability : The 2-methoxybenzyl analog () may exhibit prolonged half-life due to reduced cytochrome P450-mediated oxidation, whereas the 2-fluorophenyl group balances stability and reactivity .

Q & A

Q. What are the established synthetic routes for preparing N-(2-fluorophenyl)-2-(1-methyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide?

  • Methodological Answer : The compound is synthesized via multi-step reactions. A common approach involves:
  • Step 1 : Ugi four-component reaction (Ugi-4-CR) to assemble N-(2-haloaryl)propynamide intermediates.
  • Step 2 : Copper-catalyzed tandem cyclization with sodium azide to form the triazoloquinoxaline core .
  • Final Functionalization : Introduction of the 2-fluorophenyl acetamide group via nucleophilic substitution or coupling reactions.
    Key Conditions :
  • Copper catalysts (e.g., CuI) in DMF at 80–100°C.
  • Purification via column chromatography or recrystallization (e.g., ethanol-DMF mixtures) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • 1H/13C NMR : Confirm structural integrity, including substitution patterns on the triazoloquinoxaline and fluorophenyl groups.
  • HPLC-MS : Verify purity (>95%) and molecular ion ([M+H]+) using reverse-phase C18 columns with acetonitrile/water gradients .
  • FT-IR : Identify carbonyl (C=O, ~1700 cm⁻¹) and triazole ring vibrations (~1500 cm⁻¹) .
  • X-ray Crystallography (if available): Resolve crystal packing and confirm stereoelectronic effects .

Advanced Research Questions

Q. How can reaction yields be optimized during the copper-catalyzed cyclization step?

  • Methodological Answer :
  • Catalyst Screening : Test Cu(I) vs. Cu(II) sources (e.g., CuI vs. Cu(OAc)₂) to enhance cyclization efficiency.
  • Solvent Effects : Polar aprotic solvents (e.g., DMF, DMSO) improve azide reactivity.
  • Temperature Control : Maintain 80–100°C to balance reaction rate and byproduct formation.
  • Additives : Use triethylamine (TEA) to scavenge HBr/HCl, improving azide availability .
    Example Optimization Table :
ConditionYield (%)Purity (%)
CuI, DMF, 80°C7295
Cu(OAc)₂, DMSO, 100°C6592

Q. What in vitro models are suitable for evaluating its anticancer mechanisms?

  • Methodological Answer :
  • Cell Lines : Use Caco-2 (colorectal), HePG-2 (liver), and MCF-7 (breast) cancer cells for cytotoxicity screening (MTT assays, IC50 determination) .
  • Mechanistic Assays :
  • Topoisomerase II Inhibition : Gel electrophoresis to assess DNA relaxation.
  • Apoptosis : Flow cytometry (Annexin V/PI staining) and caspase-3/7 activity assays.
  • Cell Cycle Analysis : DNA content quantification (propidium iodide) to detect G2/M arrest .

Q. How do structural modifications of the triazoloquinoxaline core affect bioactivity?

  • Methodological Answer :
  • Substituent Analysis :
  • Electron-Withdrawing Groups (e.g., -F, -Cl) on the phenyl ring enhance Topo II inhibition.
  • Methylation at the 1-position improves metabolic stability but may reduce solubility.
  • SAR Studies : Compare derivatives (e.g., 4-oxo vs. 4-thio analogs) using molecular docking (PDB: 1ZXM for Topo II) and in vitro IC50 values .

Q. How should researchers address contradictions in reported biological activities of triazoloquinoxaline analogs?

  • Methodological Answer :
  • Standardization : Replicate assays under uniform conditions (e.g., cell density, serum concentration).
  • Purity Validation : Use HPLC (≥95% purity) to exclude batch-dependent impurities.
  • Mechanistic Redundancy : Combine multiple assays (e.g., Topo II inhibition + DNA intercalation) to confirm target engagement .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.